![molecular formula C18H20FNO2 B12621206 (2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine CAS No. 920798-61-4](/img/structure/B12621206.png)
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The 3-fluoroaniline is reacted with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with morpholine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(3-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- (2S)-2-(3-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
Uniqueness
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
Propriétés
Numéro CAS |
920798-61-4 |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20FNO2/c1-21-17-7-5-14(6-8-17)12-20-9-10-22-18(13-20)15-3-2-4-16(19)11-15/h2-8,11,18H,9-10,12-13H2,1H3/t18-/m1/s1 |
Clé InChI |
VJXDRKILTMXBQO-GOSISDBHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2CCO[C@H](C2)C3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


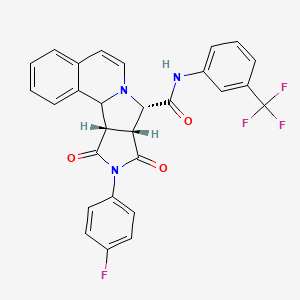
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
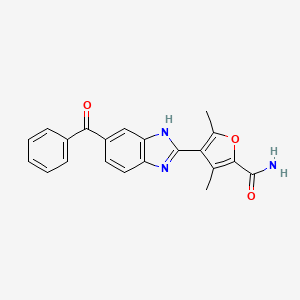
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
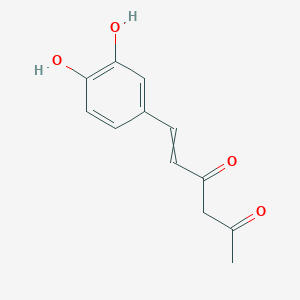
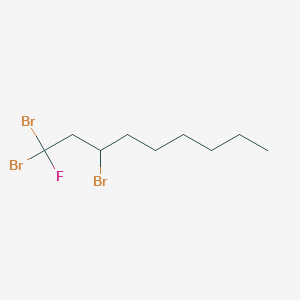
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)

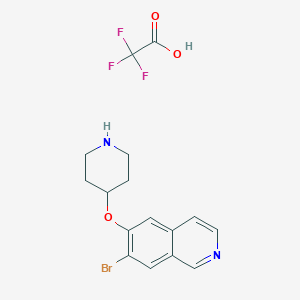
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
